

discovery and history of α -Methoxy- α -(trifluoromethyl)phenylacetonitrile

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Compound of Interest

Compound Name: 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile

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α -Methoxy- α -(trifluoromethyl)phenylacetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Methoxy- α -(trifluoromethyl)phenylacetonitrile, a fluorinated organic compound, holds a position of interest in synthetic and medicinal chemistry. While not as extensively documented as its carboxylic acid analog, α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, the nitrile functionality offers a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the available information on α -methoxy- α -(trifluoromethyl)phenylacetonitrile, including its properties, and by extension, the well-established context of its parent acid, which has significantly impacted stereochemical analysis in drug development.

Physicochemical Properties

Quantitative data for α -Methoxy- α -(trifluoromethyl)phenylacetonitrile is limited in publicly accessible literature. However, basic properties have been identified from chemical supplier databases. For a comparative perspective, the properties of the more extensively studied (S)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetic acid (Mosher's Acid) are also presented.

Table 1: Physicochemical Properties of α -Methoxy- α -(trifluoromethyl)phenylacetonitrile

Property	Value	Source
CAS Number	80866-87-1	
Molecular Formula	$C_{10}H_8F_3NO$	
Molecular Weight	215.17 g/mol	

Table 2: Physicochemical Properties of (S)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetic Acid (Mosher's Acid)

Property	Value	Source
CAS Number	17257-71-5	
Molecular Formula	$C_{10}H_9F_3O_3$	
Molecular Weight	234.17 g/mol	
Melting Point	46-49 °C	
Boiling Point	95-97 °C at 0.05 mmHg	
Density	1.303 g/mL at 25 °C	
Optical Activity ($[\alpha]_{18/D}$)	-72° (c = 1.6 in methanol)	

Discovery and History

The direct history of the discovery of α -methoxy- α -(trifluoromethyl)phenylacetonitrile is not well-documented in scientific literature. It is often overshadowed by its famous counterpart, Mosher's acid. The development of Mosher's acid in the 1960s by Harry S. Mosher and his colleagues was a significant milestone in organic chemistry.^[1] It provided a reliable method for determining the absolute configuration of alcohols and amines through NMR spectroscopy of their diastereomeric esters and amides.^{[1][2]}

It is plausible that α -methoxy- α -(trifluoromethyl)phenylacetonitrile was synthesized and investigated during or after the popularization of Mosher's acid, likely as a potential

intermediate or analog. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, suggesting a potential synthetic relationship with Mosher's acid.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of α -methoxy- α -(trifluoromethyl)phenylacetonitrile are not readily available in the searched scientific literature. However, general methods for the synthesis of phenylacetonitriles can be informative. A common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Hypothetical Synthesis of α -Methoxy- α -(trifluoromethyl)phenylacetonitrile:

A plausible synthetic route could involve the reaction of an α -halo- α -methoxy- α -(trifluoromethyl)phenylmethane with a cyanide salt, such as sodium or potassium cyanide. The starting halide could potentially be synthesized from the corresponding alcohol, which in turn could be derived from α -methoxy- α -(trifluoromethyl)phenylacetic acid.

Experimental Protocol for a Related Phenylacetonitrile Synthesis (o-Trifluoromethylphenylacetonitrile):

A published method for the synthesis of o-trifluoromethylphenylacetonitrile involves the reaction of o-trifluoromethylbenzyl bromide with potassium cyanide.^[3]

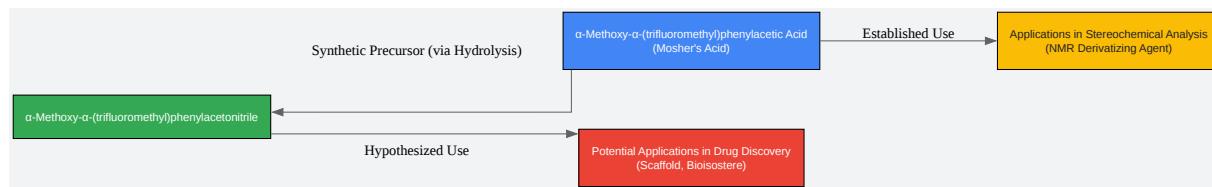
- Reactants: o-trifluoromethylbenzyl bromide (0.31 mole), potassium cyanide (0.55 mole), water (150 ml), and absolute ethanol (600 ml).^[3]
- Procedure: The mixture is stirred and heated under reflux for 20 hours. The reaction mixture is then diluted with 4 liters of water and extracted with 500 ml of ether. The ether extract is dried over anhydrous potassium carbonate and evaporated. The final product is obtained by distillation.^[3]

This protocol for a related compound illustrates a general approach that could potentially be adapted for the synthesis of α -methoxy- α -(trifluoromethyl)phenylacetonitrile, with appropriate modifications for the specific substrate.

Logical Relationship and Potential Applications

While no specific signaling pathways involving α -methoxy- α -(trifluoromethyl)phenylacetonitrile have been identified, its chemical structure suggests potential applications in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^[4] The nitrile group can act as a bioisostere for other functional groups or be converted into other functionalities like amines or carboxylic acids.

The primary logical relationship of this compound is its connection to Mosher's acid. The nitrile can be considered a synthetic precursor or an analog of the acid.



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Caption: Logical relationship between α -Methoxy- α -(trifluoromethyl)phenylacetonitrile and Mosher's Acid.

Conclusion

α -Methoxy- α -(trifluoromethyl)phenylacetonitrile remains a compound with underexplored potential. While its history and direct applications are not as well-defined as its carboxylic acid counterpart, its chemical structure suggests it could be a valuable building block in the synthesis of complex molecules for the pharmaceutical industry. Further research into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential contributions to drug discovery and development. The legacy of Mosher's acid provides a strong foundation and context for the future investigation of this intriguing nitrile.

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